![molecular formula C21H24N4O3 B7645734 1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7645734.png)
1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea
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Overview
Description
1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea, also known as EPPU, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. EPPU is a urea derivative with a molecular formula of C23H28N4O3 and a molecular weight of 420.50 g/mol.
Scientific Research Applications
1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea has been studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neuroscience. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular disease, this compound has been shown to have vasodilatory effects and to protect against ischemic injury. In neuroscience, this compound has been shown to have neuroprotective effects and to improve cognitive function.
Mechanism of Action
The mechanism of action of 1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In cardiovascular disease, this compound has been shown to activate the endothelial nitric oxide synthase (eNOS) pathway, leading to vasodilation and improved blood flow. In neuroscience, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, leading to reduced cell proliferation. In cardiovascular disease, this compound has been shown to improve endothelial function and to protect against ischemic injury. In neuroscience, this compound has been shown to improve cognitive function and to protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile compound for research. However, one limitation of using this compound is its low yield in the synthesis process, which can make it difficult to obtain sufficient quantities for some experiments.
Future Directions
There are several future directions for research on 1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea. In cancer research, further studies could investigate the potential of this compound in combination with other anticancer agents. In cardiovascular disease, future studies could investigate the long-term effects of this compound treatment on cardiovascular function. In neuroscience, future studies could investigate the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could investigate the mechanism of action of this compound in different contexts, to better understand its potential applications.
Synthesis Methods
The synthesis of 1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea involves the reaction of 4-ethoxyphenol with 4-bromoanisole in the presence of potassium carbonate to form 4-(4-ethoxyphenoxy)phenol. This compound is then reacted with 3-(imidazol-1-yl)propylamine in the presence of 1,1'-carbonyldiimidazole to form this compound. The yield of this compound in this reaction is reported to be around 40%.
properties
IUPAC Name |
1-[4-(4-ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-2-27-18-8-10-20(11-9-18)28-19-6-4-17(5-7-19)24-21(26)23-12-3-14-25-15-13-22-16-25/h4-11,13,15-16H,2-3,12,14H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDMIRMIOIMWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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